REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][O:7][C:8](=[O:19])[C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[Br:18].[N+:20]([O-])([OH:22])=[O:21]>C(OCC)(=O)C>[CH3:6][O:7][C:8](=[O:19])[C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[C:11]([N+:20]([O-:22])=[O:21])[C:10]=1[Br:18]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20.52 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)[N+](=O)[O-])Br)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Type
|
CUSTOM
|
Details
|
the mixture was capped
|
Type
|
TEMPERATURE
|
Details
|
was cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with H2O, twice with saturated aqueous NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 51.26 mmol | |
AMOUNT: MASS | 15.64 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |